molecular formula C14H22BrN5O2 B14003259 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- CAS No. 5430-55-7

2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)-

Cat. No.: B14003259
CAS No.: 5430-55-7
M. Wt: 372.26 g/mol
InChI Key: IKVVTVSBWAABCQ-UHFFFAOYSA-N
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Description

2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with bromine and morpholinylmethyl groups. Its molecular formula is C14H21BrN4O2, and it is known for its potential in medicinal chemistry and other research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation reactions can produce pyrimidine oxides .

Scientific Research Applications

2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- include:

Uniqueness

What sets 2-Pyrimidinamine,5-bromo-4,6-bis(4-morpholinylmethyl)- apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields .

Properties

CAS No.

5430-55-7

Molecular Formula

C14H22BrN5O2

Molecular Weight

372.26 g/mol

IUPAC Name

5-bromo-4,6-bis(morpholin-4-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H22BrN5O2/c15-13-11(9-19-1-5-21-6-2-19)17-14(16)18-12(13)10-20-3-7-22-8-4-20/h1-10H2,(H2,16,17,18)

InChI Key

IKVVTVSBWAABCQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=NC(=N2)N)CN3CCOCC3)Br

Origin of Product

United States

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